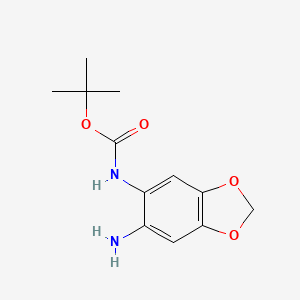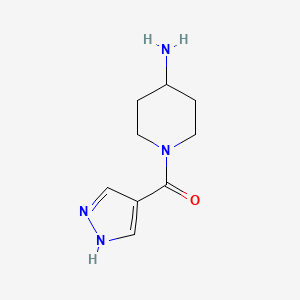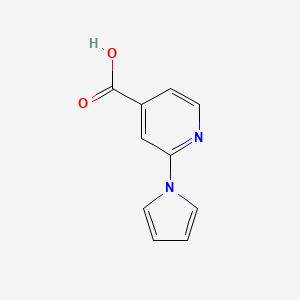
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
Vue d'ensemble
Description
“2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 889943-25-3. Its molecular weight is 188.19 and its IUPAC name is 2-(1H-pyrrol-1-yl)isonicotinic acid . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for the synthesis of pyrrole derivatives involve the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) . This indicates that the compound has a pyrrole ring attached to a pyridine ring, with a carboxylic acid group on the pyridine ring.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 188.19 .
Applications De Recherche Scientifique
Pyrrolopyridine Analogues in Antibacterial Research
Pyrrolopyridine analogs, specifically a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids derived from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, have shown antibacterial activity. The synthesis involves the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde, and some compounds in this series exhibit notable antibacterial properties in vitro (Toja et al., 1986).
Pyrrole Derivatives in Chemical Synthesis
Alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates, derivatives of pyrroles, have been successfully modified into various other derivatives, showcasing their versatility in chemical synthesis. These pyrrole derivatives serve as synthons for further chemical transformations, leading to the creation of a range of structurally complex and chemically diverse compounds (Štětinová et al., 2005).
Cyclic Amine Functionalization and Applications
The functionalization of cyclic amines, including pyrrolidine, through redox-annulations with α,β-unsaturated aldehydes and ketones, opens up pathways to synthesize ring-fused pyrrolines. These pyrrolines can further be oxidized to pyrroles or reduced to pyrrolidines, demonstrating their potential in creating structurally diverse compounds (Kang et al., 2015).
Antioxidant Activity of Pyrrolyl Selenolopyridine Compounds
Synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives has led to the discovery of compounds with significant antioxidant activity. This research indicates the potential of pyrrolopyridine derivatives in the development of novel antioxidant agents (Zaki et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propriétés
IUPAC Name |
2-pyrrol-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXYMJKQAQXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889943-25-3 | |
| Record name | 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B1438897.png)
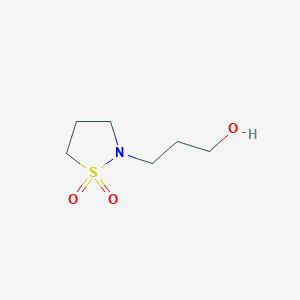
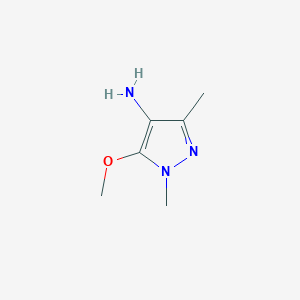


![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
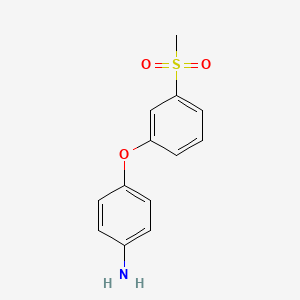
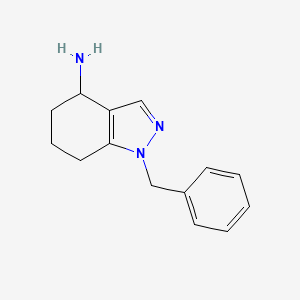
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
